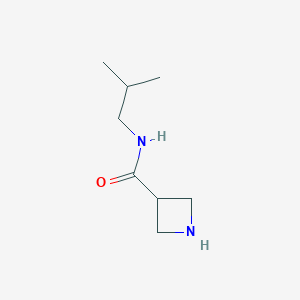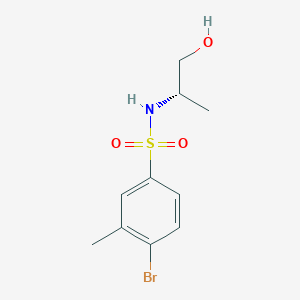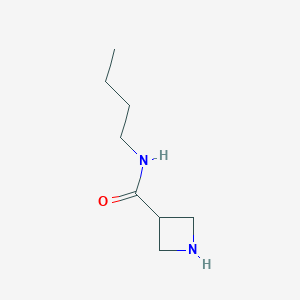
N-(2-methylpropyl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methylpropyl)azetidine-3-carboxamide: is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropyl)azetidine-3-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the N-(2-methylpropyl) group and the carboxamide functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidines can be synthesized via ring-opening reactions of aziridines or through intramolecular cyclization of suitable amine precursors .
Industrial Production Methods: Industrial production of azetidines, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve catalytic processes, such as photocatalytic radical strategies, which provide access to densely functionalized azetidines in a single step .
化学反応の分析
Types of Reactions: N-(2-methylpropyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to amine derivatives.
Substitution: The azetidine ring can undergo substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-methylpropyl)azetidine-3-carboxylic acid, while reduction could produce N-(2-methylpropyl)azetidine-3-amine .
科学的研究の応用
N-(2-methylpropyl)azetidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug discovery, particularly as inhibitors of specific enzymes or receptors.
Chemical Biology: The compound’s unique reactivity makes it a valuable tool for studying biological processes and developing new biochemical assays.
作用機序
The mechanism of action of N-(2-methylpropyl)azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The compound’s ring strain and functional groups contribute to its binding affinity and specificity .
類似化合物との比較
Azetidine-2-carboxamide: Shares the azetidine ring but differs in the position and nature of substituents.
N-(2-methylpropyl)azetidine-2-carboxamide: Similar structure but with the carboxamide group at a different position.
Aziridine derivatives: Three-membered nitrogen-containing rings with different reactivity and stability profiles.
Uniqueness: N-(2-methylpropyl)azetidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the azetidine ring with the N-(2-methylpropyl) and carboxamide groups makes it a versatile compound for various applications .
特性
IUPAC Name |
N-(2-methylpropyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-6(2)3-10-8(11)7-4-9-5-7/h6-7,9H,3-5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBDCZWDSHCODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CNC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(2-Methylcyclopropanecarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7941970.png)
![(2S)-2-amino-N-[2-(trifluoromethoxy)phenyl]butanamide](/img/structure/B7941976.png)
![5-Bromo-N-[(2S)-1-hydroxypropan-2-yl]-2-methylbenzamide](/img/structure/B7941981.png)





![Propyl({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7942009.png)

